Lipophilicity Modulation Relative to Fenazaflor: XLogP3 and Hydrolytic Stability
89427-20-3 exhibits an XLogP3 of 3.4 [1], substantially lower than fenazaflor's XLogP3 of 5.1 [2]. This 1.7 log unit difference predicts significantly different membrane partitioning and environmental fate. Additionally, fenazaflor is a known pro-pesticide that hydrolyses to DTFB to exert its uncoupling activity [3]; the dimethylcarbamate ester of 89427-20-3 is expected to display different hydrolytic kinetics due to altered electronic and steric environment at the 4-position versus the 1-position, potentially offering a more controlled release profile of the active DTFB core.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Fenazaflor (CAS 14255-88-0): XLogP3 = 5.1 |
| Quantified Difference | ΔXLogP3 = -1.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Lower lipophilicity predicts reduced bioaccumulation potential and altered tissue distribution, which is critical for selecting the appropriate compound for environmental or in vivo studies.
- [1] PubChem. (2025). Compound Summary for CID 55958: 89427-20-3. Computed XLogP3 value. View Source
- [2] PubChem. (2025). Compound Summary for CID 31867: Fenazaflor. Computed XLogP3 value. View Source
- [3] Beechey, R. B. et al. (1966). Biochemical mode of action of the acaricide fenazaflor. Biochem J, 98(2), 32P. View Source
